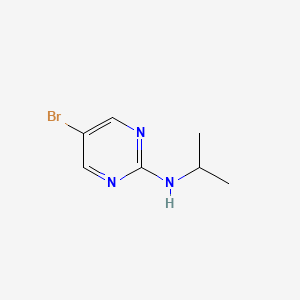
5-Bromo-2-(isopropylamino)pyrimidine
Overview
Description
5-Bromo-2-(isopropylamino)pyrimidine is a chemical compound with the empirical formula C7H10BrN3. It has a molecular weight of 216.08 . This compound is usually available in solid form .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(isopropylamino)pyrimidine can be represented by the SMILES stringBrC1=CN=C(NC(C)C)N=C1 . The InChI key for this compound is ZJQAKBVJJMKLEX-UHFFFAOYSA-N . For a detailed molecular structure, please refer to a reliable chemistry database or tool. Physical And Chemical Properties Analysis
5-Bromo-2-(isopropylamino)pyrimidine is a solid compound . Its molecular weight is 216.08 . For more detailed physical and chemical properties, please refer to a reliable chemistry database or tool.Scientific Research Applications
Antimicrobial Applications
Pyrimidines, including 5-Bromo-2-(isopropylamino)pyrimidine, have been found to have antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
Antimalarial Applications
Pyrimidines have also been used in the development of antimalarial drugs . The unique structure of 5-Bromo-2-(isopropylamino)pyrimidine could potentially enhance the effectiveness of these drugs.
Antiviral Applications
The antiviral properties of pyrimidines make them useful in the development of antiviral drugs . 5-Bromo-2-(isopropylamino)pyrimidine could potentially be used in this context.
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs . The unique properties of 5-Bromo-2-(isopropylamino)pyrimidine could potentially enhance the effectiveness of these drugs.
Anti-inflammatory and Analgesic Applications
Pyrimidines have been found to have anti-inflammatory and analgesic properties . 5-Bromo-2-(isopropylamino)pyrimidine could potentially be used in the development of drugs for these applications.
Anticonvulsant Applications
Pyrimidines have been used in the development of anticonvulsant drugs . The unique properties of 5-Bromo-2-(isopropylamino)pyrimidine could potentially enhance the effectiveness of these drugs.
Antihypertensive Applications
Pyrimidines have been used in the development of antihypertensive drugs . 5-Bromo-2-(isopropylamino)pyrimidine could potentially be used in this context.
Antioxidant Applications
Pyrimidines have been found to have antioxidant properties . 5-Bromo-2-(isopropylamino)pyrimidine could potentially be used in the development of antioxidant drugs.
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQAKBVJJMKLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586024 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(isopropylamino)pyrimidine | |
CAS RN |
77476-95-0 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

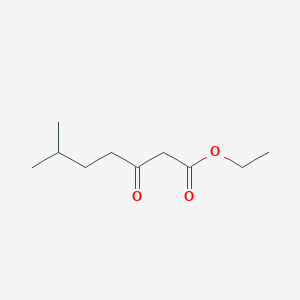
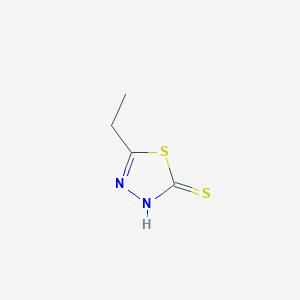
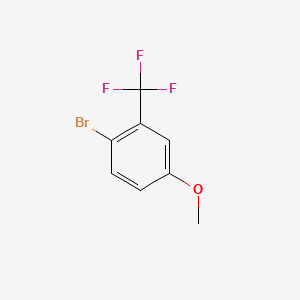
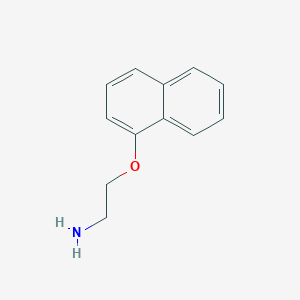
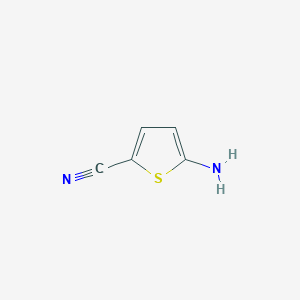
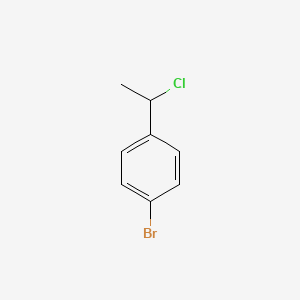
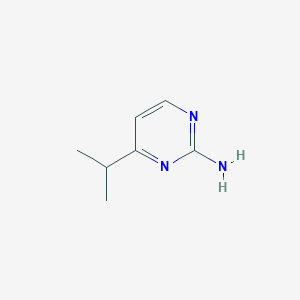
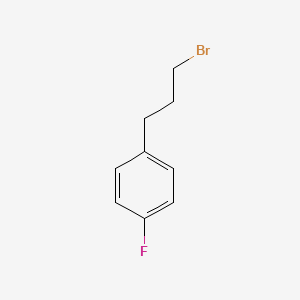
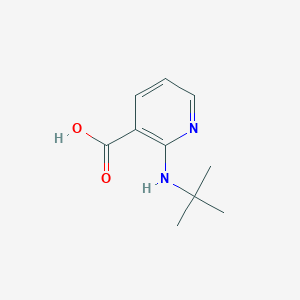
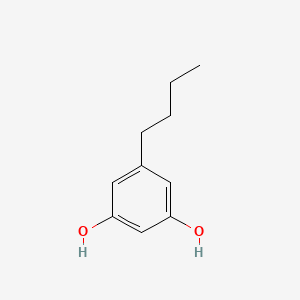
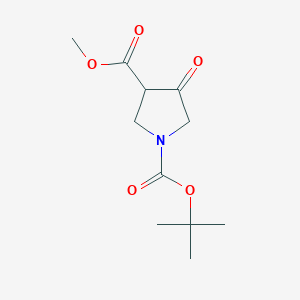
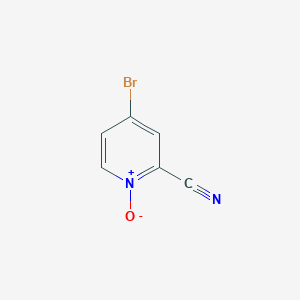
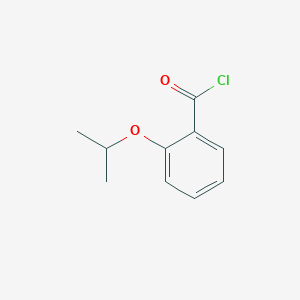
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)